molecular formula C10H11N3O2 B2935742 Methyl 3-(2H-benzo[d][1,2,3]triazol-2-yl)propanoate CAS No. 132287-02-6

Methyl 3-(2H-benzo[d][1,2,3]triazol-2-yl)propanoate

Cat. No. B2935742
CAS RN: 132287-02-6
M. Wt: 205.217
InChI Key: GMEMDZBXJYZNRG-UHFFFAOYSA-N
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Description

“Methyl 3-(2H-benzo[d][1,2,3]triazol-2-yl)propanoate” is a chemical compound with the CAS Number: 132287-02-6 . It has a molecular weight of 205.22 and its IUPAC name is methyl 3- (2H-1,2,3-benzotriazol-2-yl)propanoate . The compound is typically stored at room temperature and appears as a pale-yellow to yellow-brown solid .


Synthesis Analysis

The synthesis of this compound or its derivatives often involves copper (I) catalyzed [3+2] dipolar cycloaddition reactions . This process is commonly known as the “click reaction”. The reaction typically involves N-substituted (prop-2-yn-1-yl)amines and benzyl 2-azidoacetates .


Molecular Structure Analysis

The InChI code for this compound is 1S/C10H11N3O2/c1-15-10(14)6-7-13-11-8-4-2-3-5-9(8)12-13/h2-5H,6-7H2,1H3 . This code provides a specific description of the compound’s molecular structure.


Chemical Reactions Analysis

While specific chemical reactions involving “this compound” are not detailed in the search results, compounds with similar structures, such as 1,2,3-triazole hybrids, have been synthesized and evaluated for various biological activities .


Physical And Chemical Properties Analysis

“this compound” is a pale-yellow to yellow-brown solid . It has a molecular weight of 205.22 and is typically stored at room temperature .

Scientific Research Applications

Catalysis and Organic Synthesis

Methyl 3-(2H-benzo[d][1,2,3]triazol-2-yl)propanoate and its derivatives are involved in catalyst activation and organic synthesis. For instance, complexes synthesized using the click reaction with [(η5-Cp*)RhCl(μ-Cl)]2 and [(η5-Cp*)IrCl(μ-Cl)]2 at room temperature, followed by treatment with NH4PF6, have been explored as catalysts for N-methylmorpholine N-oxide (NMO) based and Oppenauer-type oxidation of alcohols and transfer hydrogenation (TH) of carbonyl compounds with 2-propanol (Saleem et al., 2014). Similarly, half-sandwich Ruthenium(II) complexes of 1,2,3-triazole based organosulfur/-selenium ligands have been studied for their catalytic oxidation of alcohols and transfer hydrogenation of ketones (Saleem et al., 2013).

Structural and Medicinal Chemistry

The compound has also been a focus in the development of new synthetic routes and medicinal chemistry applications. For example, a study on the generation of an N-sodioazomethine ylide and its cycloadditions with α,β-unsaturated esters demonstrates the chemical versatility of related compounds (Kanemasa et al., 1989). Additionally, the synthesis and preliminary antimicrobial screening of new benzimidazole heterocycles show potential biomedical applications (Fahmy et al., 2001).

Advanced Materials and Drug Design

Further research into triazole derivatives for advanced materials and drug design has been conducted, with studies exploring comprehensive quantum mechanical studies on bioactive triazole analogues and their graphene complexes for potential use in drug design and materials science (Al-Otaibi et al., 2020).

Safety and Hazards

The compound has a safety signal word of “Warning” and the hazard statement H302 . Precautionary statements include P264, P270, P301+P312, and P330 . More detailed safety information can be found in the MSDS .

properties

IUPAC Name

methyl 3-(benzotriazol-2-yl)propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3O2/c1-15-10(14)6-7-13-11-8-4-2-3-5-9(8)12-13/h2-5H,6-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMEMDZBXJYZNRG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCN1N=C2C=CC=CC2=N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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